N-[3-(acetylamino)phenyl]-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
Übersicht
Beschreibung
N-[3-(acetylamino)phenyl]-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H22FN3O3 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.16451973 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Piperidine Derivatives and Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) explored the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity. This research highlighted the importance of substituting the benzamide with a bulky moiety to significantly enhance activity, showcasing the potential therapeutic applications in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase to increase acetylcholine levels in the brain. Compound 21 emerged as one of the most potent inhibitors, showing promise as an antidementia agent. Read more.
GSK962040: A Motilin Receptor Agonist
The discovery of GSK962040, as discussed by Westaway et al. (2009), introduced a novel small molecule motilin receptor agonist. This compound exhibited excellent activity at the human motilin receptor and demonstrated significant potential in enhancing gastrointestinal motility, marking its importance in gastrointestinal research and potential therapeutic application for gastrointestinal disorders. Read more.
Flumatinib Metabolism in Chronic Myelogenous Leukemia Patients
Research on the metabolism of Flumatinib in Chronic Myelogenous Leukemia (CML) patients by Gong et al. (2010) identified the main metabolic pathways of this novel antineoplastic tyrosine kinase inhibitor. This study contributes to our understanding of drug metabolism in humans and provides insights into optimizing therapeutic strategies for CML treatment. Read more.
Antiplatelate and Antithrombotic Treatments
Hayashi et al. (1998) developed a highly potent and orally active fibrinogen receptor antagonist, NSL-96184, showcasing a novel approach to antiplatelet and antithrombotic treatments. This research is pivotal in developing new therapies for cardiovascular diseases, highlighting the therapeutic potential of targeting the fibrinogen receptor. Read more.
Anti-Lung Cancer Activity of Fluoro Substituted Benzo[b]pyran
The study by Hammam et al. (2005) on novel fluoro substituted Benzo[b]pyran compounds demonstrated significant anticancer activity against lung cancer cell lines. This research contributes to the search for new chemotherapeutic agents and underscores the potential of fluoro-substituted compounds in cancer treatment. Read more.
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-14(26)23-18-5-2-6-19(12-18)24-20(27)16-4-3-11-25(13-16)21(28)15-7-9-17(22)10-8-15/h2,5-10,12,16H,3-4,11,13H2,1H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXPFBDMXINOKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.